molecular formula C21H45O4P B048608 Triheptyl phosphate CAS No. 4621-50-5

Triheptyl phosphate

Cat. No.: B048608
CAS No.: 4621-50-5
M. Wt: 392.6 g/mol
InChI Key: GSURLQOINUQIIH-UHFFFAOYSA-N
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Description

Triheptyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C21H45O4P and its molecular weight is 392.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Extraction and Separation Agent : TEHP is used as an extractant for separating scandium(III) and yttrium(III) from salicylate media and for their determination in binary and multicomponent mixtures (Chhatre & Shinde, 1998).

  • Study of Flame Retardants : It is a target compound in the study of organophosphate flame retardants in the Great Lakes basin (Salamova, Ma, Venier, & Hites, 2014).

  • Biochemical Conversion : In lactobacilli, it is used to convert uracil and orotate to uridine 5'-phosphate (Crawford, Kornberg, & Simms, 1957).

  • Replacement for Brominated Flame Retardants : TEHP is used as a replacement for brominated flame retardants (BFRs) in car dust (Christia et al., 2018).

  • Biomarker for Exposure : It can be used as a biomarker for determining exposure levels in individuals who have experienced neurological symptoms after exposure to aircraft engine lubricant containing tricresyl phosphates (Marsillach et al., 2011).

  • Study of Carcinogenicity : There has been research into the carcinogenicity of TEHP, though its carcinogenicity was not previously studied (National Toxicology Program technical report series, 1984).

  • Flame Retardant and Plasticizer : Used widely as a flame retardant and plasticizer in the chemical industry, particularly in the form of tris(2-chloroethyl) phosphate (TCEP) (Möller et al., 2012).

Properties

IUPAC Name

triheptyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45O4P/c1-4-7-10-13-16-19-23-26(22,24-20-17-14-11-8-5-2)25-21-18-15-12-9-6-3/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSURLQOINUQIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=O)(OCCCCCCC)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335387
Record name Triheptyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4621-50-5
Record name Triheptyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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